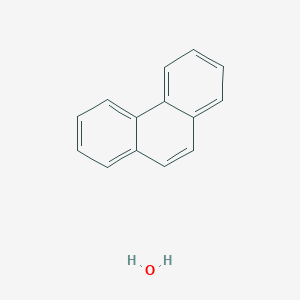
C22H19ClN8O3S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C22H19ClN8O3S is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a combination of aromatic rings, nitrogen atoms, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C22H19ClN8O3S typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as the sulfonamide group, chlorine atom, and nitrogen-containing heterocycles. These steps often require specific reagents and catalysts to ensure the desired functional groups are correctly positioned.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions and improve efficiency.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
C22H19ClN8O3S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Nucleophiles: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
C22H19ClN8O3S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which C22H19ClN8O3S exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
C22H19ClN8O3S: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other sulfonamides, chlorinated aromatic compounds, and nitrogen-containing heterocycles.
Uniqueness: The unique combination of functional groups in gives it distinct chemical and biological properties, making it valuable for specific applications that other compounds may not be suitable for.
Propriétés
Formule moléculaire |
C22H19ClN8O3S |
|---|---|
Poids moléculaire |
511.0 g/mol |
Nom IUPAC |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[[4-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19ClN8O3S/c1-14-18(20(23)30(28-14)16-8-4-3-5-9-16)12-24-25-19(32)13-35-22-27-26-21(29(22)2)15-7-6-10-17(11-15)31(33)34/h3-12H,13H2,1-2H3,(H,25,32)/b24-12+ |
Clé InChI |
DAGIYDIRAAUYFA-WYMPLXKRSA-N |
SMILES isomérique |
CC1=NN(C(=C1/C=N/NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |
SMILES canonique |
CC1=NN(C(=C1C=NNC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B12621378.png)



![(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol](/img/structure/B12621403.png)
![Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-](/img/structure/B12621404.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-nitrophenyl)-1-piperazinyl]-](/img/structure/B12621407.png)
![N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B12621422.png)
![6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B12621426.png)
![4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12621427.png)
![N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12621431.png)


![N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide](/img/structure/B12621443.png)
